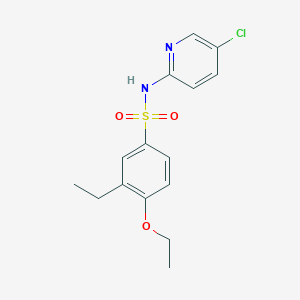
N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to regulate immune responses and inflammation.
作用機序
N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide binds to the ATP-binding site of JAK enzymes, thereby inhibiting their activity. This leads to the suppression of cytokine signaling and subsequent reduction in inflammation. This compound has been shown to be highly selective for JAK3 and JAK1 enzymes, which are involved in the signaling pathways of several cytokines that are implicated in autoimmune diseases.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide has been shown to have significant biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-17 (IL-17), and tumor necrosis factor-alpha (TNF-α). It also decreases the production of autoantibodies and inhibits the differentiation of T-helper 17 (Th17) cells, which are implicated in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide has several advantages for lab experiments. It is highly selective for JAK3 and JAK1 enzymes, which makes it a potent inhibitor of cytokine signaling. It also has good pharmacokinetic properties, such as high oral bioavailability and a long half-life. However, this compound has some limitations, such as potential off-target effects and the need for careful dose optimization.
将来の方向性
N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide has several potential future directions. One direction is the development of novel JAK inhibitors with improved selectivity and efficacy. Another direction is the investigation of the role of JAK inhibitors in the treatment of other inflammatory and autoimmune diseases. Additionally, the use of N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide in combination with other immunomodulatory agents is a promising avenue for future research.
合成法
The synthesis of N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide involves several steps. The first step is the reaction between 2-chloro-5-nitropyridine and 4-ethoxy-3-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide. The final product is obtained after purification and isolation.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide has been extensively studied in the field of immunology and inflammation. This compound has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors that play a crucial role in immune responses and inflammation.
特性
製品名 |
N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide |
|---|---|
分子式 |
C15H17ClN2O3S |
分子量 |
340.8 g/mol |
IUPAC名 |
N-(5-chloropyridin-2-yl)-4-ethoxy-3-ethylbenzenesulfonamide |
InChI |
InChI=1S/C15H17ClN2O3S/c1-3-11-9-13(6-7-14(11)21-4-2)22(19,20)18-15-8-5-12(16)10-17-15/h5-10H,3-4H2,1-2H3,(H,17,18) |
InChIキー |
PVMXKAOSHDQHQI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OCC |
正規SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)




